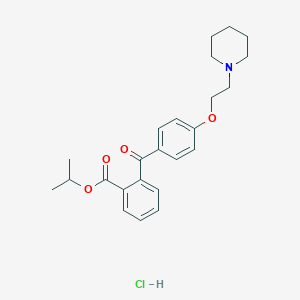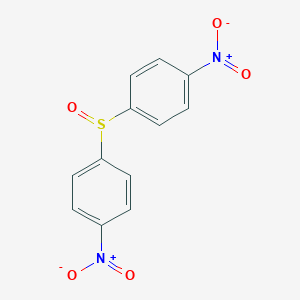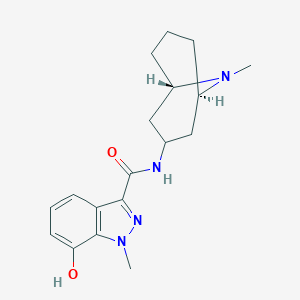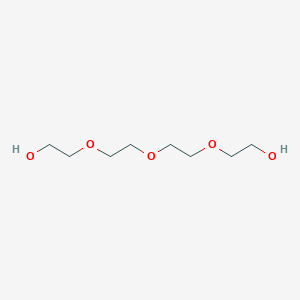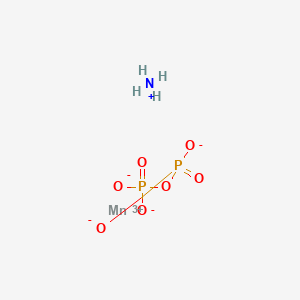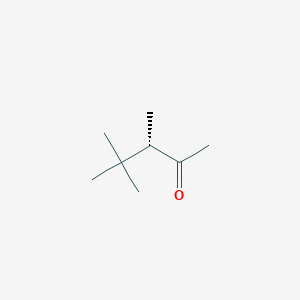
异丙氧基三甲基硅烷
描述
科学研究应用
Isopropoxytrimethylsilane has several scientific research applications:
Chemistry: It is widely used as a silylating agent to protect hydroxyl groups during organic synthesis. This protection is crucial for preventing premature or undesired reactions.
Biology: It is used in the synthesis of silicon-based compounds that have applications in biological research, such as the development of biocompatible materials.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of water-repellent coatings and silicon-based materials for various industrial applications.
作用机制
Target of Action
Isopropoxytrimethylsilane, also known as Isopropyl trimethylsilyl ether , is primarily used in the field of synthetic organic chemistry as a silylating agent . Its primary targets are hydroxyl groups present in various organic compounds .
Mode of Action
Isopropoxytrimethylsilane interacts with its targets (hydroxyl groups) by converting them into trimethylsilyl ethers . This conversion is a part of the silylation process, which is a common method used to protect reactive functional groups during complex synthesis pathways .
Biochemical Pathways
It is known that the compound plays a crucial role in synthetic organic chemistry, particularly in the protection of hydroxyl groups during complex synthesis pathways .
Result of Action
The primary result of Isopropoxytrimethylsilane’s action is the protection of hydroxyl groups during complex synthesis pathways . By converting these groups into trimethylsilyl ethers, it prevents them from reacting prematurely or in undesired ways, thereby facilitating the successful completion of the synthesis .
生化分析
Biochemical Properties
Isopropoxytrimethylsilane plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups. It interacts with various enzymes and proteins to facilitate these reactions . The nature of these interactions is primarily through the conversion of hydroxyl groups into trimethylsilyl ethers .
Molecular Mechanism
Isopropoxytrimethylsilane exerts its effects at the molecular level primarily through its role as a silylating agent. It binds to hydroxyl groups, converting them into trimethylsilyl ethers . This can lead to changes in the activity of enzymes, proteins, and other biomolecules, potentially influencing gene expression and other cellular processes.
Metabolic Pathways
Given its role as a silylating agent, it may interact with enzymes or cofactors involved in the metabolism of compounds containing hydroxyl groups .
准备方法
Isopropoxytrimethylsilane can be synthesized from propanol through a reaction involving hexamethyldisilazane and a strongly acidic styrene cationic resin. The process involves the following steps :
- Add 1600 g of hexamethyldisilazane and 40 g of 731 strongly acidic styrene cationic resin into a reaction vessel equipped with mechanical stirring, a dropping device, a tail gas absorption device, and a strong condensation reflux device.
- Introduce nitrogen into the reaction vessel and heat the system to 55°C.
- Add 1300 g of propanol dropwise while maintaining a slightly positive pressure in the reaction system.
- Allow the reaction to proceed at 50-60°C for 5 hours.
- Filter out the resin, resulting in a product with a content higher than 97%, which can be directly used as a finished product. The yield of isopropoxytrimethylsilane is approximately 88%.
化学反应分析
Isopropoxytrimethylsilane undergoes various chemical reactions, primarily due to its properties as a silylating agent :
Oxidation: It can be oxidized to form silicon oxides.
Reduction: It can participate in reduction reactions, particularly in metal-catalyzed radical hydrofunctionalization reactions.
Substitution: It can undergo substitution reactions, where the isopropoxy group is replaced by other functional groups.
Hydrolysis: It can be hydrolyzed under acidic conditions to remove the trimethylsilyl group, regenerating the hydroxyl group.
Common reagents and conditions used in these reactions include Lewis acids, metal catalysts, and mild acidic conditions. The major products formed from these reactions are typically trimethylsilyl ethers and their derivatives.
相似化合物的比较
Isopropoxytrimethylsilane can be compared with other similar compounds, such as methoxytrimethylsilane, ethoxytrimethylsilane, and (isopropenyloxy)trimethylsilane . These compounds share similar properties as silylating agents but differ in their alkoxy groups:
Methoxytrimethylsilane: Contains a methoxy group instead of an isopropoxy group.
Ethoxytrimethylsilane: Contains an ethoxy group instead of an isopropoxy group.
(Isopropenyloxy)trimethylsilane: Contains an isopropenyloxy group, which introduces a double bond, making it more reactive in certain conditions.
Isopropoxytrimethylsilane is unique due to its specific alkoxy group, which provides distinct reactivity and stability compared to its analogs.
属性
IUPAC Name |
trimethyl(propan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-6(2)7-8(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLPAMPVXAPWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171300 | |
| Record name | Trimethyl(1-methylethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-64-5 | |
| Record name | Trimethyl(1-methylethoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(1-methylethoxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl(1-methylethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(1-methylethoxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



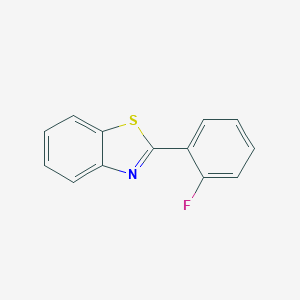
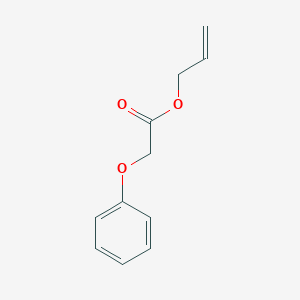
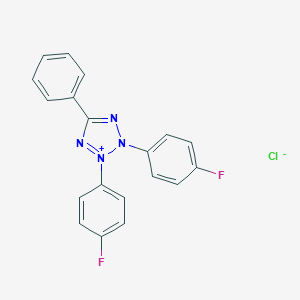
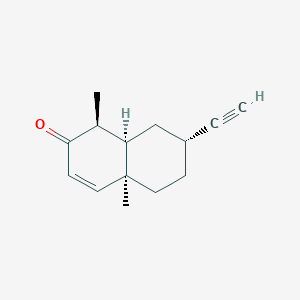
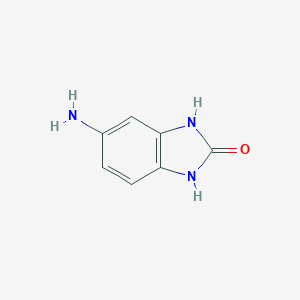
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-](/img/structure/B160277.png)
